N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c29-26(25-21-10-4-6-12-23(21)32-24-13-7-5-11-22(24)25)28-18-27(30,19-8-2-1-3-9-19)20-14-16-31-17-15-20/h1-13,20,25,30H,14-18H2,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYABRLNLLOAKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in imaging studies due to its fluorescent properties.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide is largely dependent on its interaction with molecular targets. The xanthene core can interact with various biomolecules, leading to changes in fluorescence that can be used to monitor biological processes. The hydroxy-phenyl-tetrahydropyran-ethyl moiety may also interact with specific enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Xanthone carboxamides exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Substituent Impact on Bioactivity: The chiral phenylethyl derivative () demonstrates enantioselectivity against resistant bacteria, attributed to its (R,S)-configuration optimizing target binding .
Physicochemical Properties: Lipophilicity varies significantly: The benzyloxyphenyl derivative (logP = 5.55) is suited for blood-brain barrier penetration, while the methoxyethyl analogue (logP = 1.8) favors aqueous solubility. Introduction of ionizable groups (e.g., diethylaminoethyl in ) enhances solubility and bioavailability via salt formation .
Synthetic Methodologies: Diaryl ether intermediates (Ullmann coupling) are common for xanthone cores , while side-chain modifications employ reductive amination (e.g., hydroxyethyl groups in ) or nucleophilic acyl substitution (e.g., cyanophenyl in ).
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide is a synthetic compound with potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 321.36 g/mol
The structure features a xanthene core, which is known for its fluorescent properties and ability to interact with biological molecules.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary research indicates that it may protect neuronal cells from apoptosis (programmed cell death), which could have implications for neurodegenerative disorders.
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Description |
|---|---|
| Antioxidant | Scavenges free radicals and reduces oxidative stress |
| Anti-inflammatory | Inhibits cytokine production and reduces inflammation |
| Neuroprotection | Prevents neuronal cell death and promotes survival |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antioxidant Activity :
- Researchers evaluated the antioxidant capacity using DPPH and ABTS assays.
- Results indicated a significant reduction in DPPH radical scavenging activity, comparable to established antioxidants like ascorbic acid.
-
Inflammation Model :
- In vitro studies using LPS-stimulated macrophages showed that the compound reduced TNF-alpha and IL-6 levels.
- This suggests a potential role in managing conditions like rheumatoid arthritis or other inflammatory diseases.
-
Neuroprotection in Cell Culture :
- A study on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound resulted in decreased apoptosis markers when exposed to neurotoxic agents.
- These findings support its potential use in neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
